molecular formula C31H36O10 B028893 delta6,7-Baccatin III CAS No. 158830-50-3

delta6,7-Baccatin III

Cat. No. B028893
M. Wt: 568.6 g/mol
InChI Key: GKORGTAVTDVIOM-KSGSGGQMSA-N
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Description

Synthesis Analysis

Delta6,7-Baccatin III and related compounds have been synthesized through various chemical and enzymatic methods. One approach involves the use of 7-O-triflates of baccatin III as convenient precursors for the synthesis of delta6,7-taxols, employing hydrazine for the conversion of the 10-acetate group to the hydroxyl group (Johnson et al., 1994). Additionally, methyleniminium salts have been used as acylating agents for the synthesis of baccatin III from 10-deacetylbaccatin III with high selectivity and yield (Cravallee et al., 1998).

Molecular Structure Analysis

The molecular structure of delta6,7-Baccatin III has been characterized through various spectroscopic and crystallographic methods. Vibrational circular dichroism analysis, for instance, has revealed conformational changes in the baccatin III ring of paclitaxel, offering insights into the structure-activity relationships of these compounds (Izumi et al., 2008).

Chemical Reactions and Properties

Delta6,7-Baccatin III undergoes various chemical reactions that are crucial for the synthesis of taxol and its analogues. For example, chemoselective debenzoylation of 7,13-diacetyl baccatin III leads to unexpected rearrangements and the formation of novel taxane structures (Farina & Huang, 1992).

Physical Properties Analysis

The physical properties of delta6,7-Baccatin III and its derivatives, including solubility, crystal structure, and melting points, have been studied to facilitate their use in drug synthesis. For instance, the crystallization of 10-deacetyl baccatin III with dimethyl sulfoxide reveals key interactions and structural differences compared to related compounds (Harper et al., 2001).

Chemical Properties Analysis

The chemical properties of delta6,7-Baccatin III, including reactivity, stability, and the ability to undergo various chemical transformations, are essential for its role as a precursor in the synthesis of taxol and related compounds. Studies have explored the acetylation, hydroxylation, and other modifications of baccatin III to enhance its utility in drug development (Patel et al., 2000).

Future Directions

Research is ongoing to improve the yield of baccatin III, which is a key intermediate in the production of the anticancer drug paclitaxel . The success of open-whole-cell synthesis and in vivo synthesis of baccatin III by adding N-acetyl-d-glucosamine as an acetyl substrate demonstrates that it is a useful substrate to improve the yield of baccatin III . This could potentially lead to a low-cost and efficient method of preparing paclitaxel through baccatin III semi-synthesis .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKORGTAVTDVIOM-KSGSGGQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447899
Record name 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta6,7-Baccatin III

CAS RN

158830-50-3
Record name 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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